molecular formula C20H27N3O2 B14034658 tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate

tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B14034658
M. Wt: 341.4 g/mol
InChI Key: WMTLUWXGUYZBFY-UHFFFAOYSA-N
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Description

tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate is a sophisticated spirocyclic chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key intermediate in the synthesis of complex molecules, particularly for probing and modulating protein-protein interactions (PPIs) and developing targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras). The compound features a rigid 2,7-diazaspiro[4.4]nonane core , a privileged scaffold known for its three-dimensionality and ability to efficiently display vectors in three-dimensional space, which is crucial for engaging with challenging biological targets. The 4-cyanobenzyl moiety further enhances its utility by providing a handle for additional synthetic elaboration or for direct interaction with target proteins. This reagent has been specifically utilized in research programs focused on discovering and optimizing kinase inhibitors , where the spirocyclic system helps achieve high selectivity and favorable drug-like properties. Its application extends to the development of novel therapeutics for oncology and central nervous system (CNS) disorders, making it a versatile and valuable tool for researchers aiming to advance the frontiers of drug discovery.

Properties

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl 7-[(4-cyanophenyl)methyl]-2,7-diazaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C20H27N3O2/c1-19(2,3)25-18(24)23-11-9-20(15-23)8-10-22(14-20)13-17-6-4-16(12-21)5-7-17/h4-7H,8-11,13-15H2,1-3H3

InChI Key

WMTLUWXGUYZBFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)CC3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the presence of tert-butyl ester, diazaspiro core, and 4-cyanobenzyl substituent.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 341.45 g/mol.
  • X-Ray Crystallography: Single crystal X-ray diffraction studies on related tert-butyl diazaspiro compounds confirm the spirocyclic structure and substitution pattern.
  • Purity Assessment: Flash chromatography and recrystallization afford high purity product suitable for pharmaceutical intermediate use.

Summary Table of Preparation Methods

Preparation Aspect Details References
Core Scaffold Synthesis Cyclization of diamines and electrophiles to form diazaspiro[4.4]nonane
4-Cyanobenzyl Introduction Alkylation with 4-cyanobenzyl bromide in methanol, base-mediated
tert-Butyl Ester Installation Use of tert-butyl protecting groups during synthesis or esterification
Purification Extraction, flash chromatography, recrystallization
Characterization NMR, MS, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitriles to amines or esters to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the cyanobenzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanobenzyl halide in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyanobenzyl group can play a crucial role in binding to target sites, while the spirocyclic core provides structural stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The diazaspiro[4.4]nonane scaffold is versatile, with modifications at the 7-position significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at 7-Position Molecular Weight ([M+H]+) Yield Notable Properties Reference
Target Compound 4-Cyanobenzyl N/A* N/A High rigidity; cyano group may enhance dipole interactions.
tert-Butyl-7-(4-cyanophenyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate (6e) 4-Cyanophenyl (direct aryl attachment) N/A 56% Lacks methylene spacer; reduced flexibility compared to benzyl derivatives.
AD174 (8a) Phenethyl N/A 20% Aliphatic chain increases lipophilicity; potential for improved membrane uptake.
tert-Butyl 9-ethyl-7-((2,2,2-trifluoroethyl)carbamoyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate Trifluoroethyl carbamoyl 380.4 Crude Polar carbamoyl group may improve solubility; trifluoromethyl enhances stability.
tert-Butyl7-(4-(4-Methoxybenzamido)phenyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate (2c) 4-Methoxybenzamido phenyl 452.6 32% Amide and methoxy groups introduce H-bonding potential; higher molecular weight.
tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate None (unsubstituted) 226.32 N/A Chiral intermediate; used for stereochemical control in synthesis.

Key Observations:

Substituent Flexibility vs. Rigidity: The target compound’s 4-cyanobenzyl group includes a methylene spacer, offering greater conformational flexibility compared to 6e’s direct 4-cyanophenyl attachment . This spacer may improve binding to sterically demanding targets. Phenethyl (AD174) and trifluoroethyl carbamoyl derivatives prioritize lipophilicity or polarity, respectively, highlighting the scaffold’s adaptability .

Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, which could stabilize charge-transfer interactions in receptor binding. In contrast, methoxybenzamido (2c) and trifluoroethyl groups introduce mixed electronic profiles .

Stereochemical Considerations :

  • Enantiopure variants like the (S)-enantiomer (CAS 2306252-57-1) demonstrate the importance of chirality in optimizing activity, though the target compound’s stereochemistry is unspecified in available data .

Synthetic Accessibility :

  • Yields for analogous compounds vary widely (20–98%), suggesting that the target compound’s synthesis may require optimization, particularly for the benzyl substitution .

The cyano group’s role in modulating receptor affinity warrants further investigation.

Biological Activity

tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which may confer distinct biological activities. The compound has garnered interest in pharmacological research due to its potential therapeutic applications.

  • Molecular Formula : C20H27N3O2
  • Molecular Weight : 341.45 g/mol
  • CAS Number : 2180956-68-5

Biological Activity Overview

Research into the biological activity of this compound suggests that compounds with similar structures often exhibit diverse pharmacological properties. Notably, the presence of the cyanobenzyl moiety may enhance interactions with biological targets.

  • Acetylcholinesterase Inhibition : Like other piperazine derivatives, this compound may inhibit acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
  • Serotonin Receptor Modulation : Compounds with similar structural features have shown affinities for serotonin receptors, which are involved in mood regulation and various neuropsychiatric disorders .

Study on Acetylcholinesterase Inhibition

A study conducted by Varadaraju et al. explored several piperazine derivatives for their ability to inhibit human acetylcholinesterase. The findings indicated that certain derivatives exhibited significant binding affinity at both peripheral and catalytic sites of the enzyme, suggesting potential therapeutic roles in neurodegenerative diseases .

Virtual Screening Studies

Virtual screening techniques have been employed to assess the binding efficacy of various diazaspiro compounds to biological targets. These studies often utilize molecular docking simulations to predict interactions, which can guide further experimental validations.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundSpirocyclic structure with cyanobenzyl groupPotential acetylcholinesterase inhibitor
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylateLacks cyanobenzyl groupDifferent activity profile
N,N-Dimethyl-2-(4-cyanobenzyl)amineContains dimethylamine groupVaries in reactivity

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to ensure the stability of tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate?

  • Methodological Answer : Store the compound in a tightly sealed container under refrigeration (2–8°C) in a dry, well-ventilated environment. Protect from moisture, oxygen, and light to prevent degradation. Stability under these conditions is inferred from structurally similar diazaspiro compounds, which remain chemically stable for months when stored properly .

Q. What safety protocols should be followed during handling to minimize exposure risks?

  • Methodological Answer : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or aerosols. In case of skin contact, wash immediately with copious water for ≥15 minutes and seek medical attention if irritation persists. For spills, use inert absorbents (e.g., vermiculite) and dispose of waste via licensed hazardous disposal services .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Prioritize 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic structure and substituent positions. Mass spectrometry (ESI-HRMS) validates molecular weight, while HPLC (>95% purity) ensures homogeneity. X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Use molecular dynamics simulations (e.g., COMSOL Multiphysics) to model reaction pathways and identify energy barriers. Machine learning algorithms can predict optimal solvent systems, catalyst loading, and temperature ranges. Virtual screening of spirocyclic analogs suggests toluene/DMF mixtures at 80–100°C may improve yield .

Q. What experimental strategies resolve contradictions in reported yields across synthetic routes?

  • Methodological Answer : Employ a factorial design (e.g., 2k^k factorial) to test variables like reaction time, solvent polarity, and catalyst type. Use ANOVA to identify significant factors. For example, if yield discrepancies arise from moisture sensitivity, replicate reactions under strict anhydrous conditions and monitor via in-situ IR .

Q. How to assess stability under non-standard conditions (e.g., acidic/basic environments)?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH 2–12 buffers at 40°C for 72 hours. Analyze degradation products via LC-MS and compare with control samples. Note: Spirocyclic amines are prone to ring-opening under strong acids; use TFA cautiously during Boc deprotection .

Q. What methodologies address gaps in toxicological and ecological data for this compound?

  • Methodological Answer : Perform acute toxicity assays using Daphnia magna or Danio rerio models for preliminary ecotoxicity data. For mammalian toxicity, use in vitro cell viability assays (e.g., HepG2 cells). Structural analogs with cyanobenzyl groups suggest moderate bioaccumulation potential, requiring long-term environmental fate studies .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). The compound’s diazaspiro core may exhibit pH-dependent solubility; test in buffered solutions. Conflicting reports often arise from impurities—validate purity via DSC (melting point) and TGA (decomposition profile) .

Q. Why do decomposition products vary between thermal and photolytic degradation studies?

  • Methodological Answer : Thermal degradation (e.g., TGA-MS) primarily releases CO and NOx_x due to Boc group cleavage, while UV exposure may induce cyanobenzyl radical formation. Use GC-MS to profile degradation pathways and cross-validate with DFT calculations on bond dissociation energies .

Methodological Tables

Table 1. Key Stability Parameters for Storage Optimization

ConditionRecommendationEvidence Source
Temperature2–8°C (refrigeration)
Humidity<30% RH (desiccator)
Light ExposureAmber glass vials

Table 2. Factorial Design for Yield Optimization

FactorLevels TestedSignificant? (p<0.05)
Solvent PolarityToluene, DMF, THFYes
Catalyst Loading5 mol%, 10 mol%No
Temperature80°C, 100°CYes

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